(2-Amino-5-methyl-oxazol-4-yl)-methanol
CAS No.:
Cat. No.: VC13518492
Molecular Formula: C5H8N2O2
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C5H8N2O2 | 
|---|---|
| Molecular Weight | 128.13 g/mol | 
| IUPAC Name | (2-amino-5-methyl-1,3-oxazol-4-yl)methanol | 
| Standard InChI | InChI=1S/C5H8N2O2/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7) | 
| Standard InChI Key | FQRBGDCAIFRJKC-UHFFFAOYSA-N | 
| SMILES | CC1=C(N=C(O1)N)CO | 
| Canonical SMILES | CC1=C(N=C(O1)N)CO | 
Introduction
Molecular Structure and Nomenclature
Structural Configuration
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. In (2-Amino-5-methyl-oxazol-4-yl)-methanol, the substituents are distributed as follows:
- 
Position 2: Amino group (-NH₂)
 - 
Position 4: Hydroxymethyl group (-CH₂OH)
 - 
Position 5: Methyl group (-CH₃)
 
The molecular formula is C₆H₉N₂O₂, with a molecular weight of 141.15 g/mol. The IUPAC name is 4-(hydroxymethyl)-5-methyl-1,3-oxazol-2-amine, reflecting the substituent positions and functional groups .
Spectroscopic Signatures
Key spectroscopic features inferred from analogous oxazole derivatives include:
- 
Infrared (IR) Spectroscopy: A broad O-H stretch (~3200–3500 cm⁻¹) from the hydroxymethyl group and N-H stretches (~3300 cm⁻¹) from the amino group.
 - 
¹H NMR: Resonances for the oxazole ring protons (δ 6.5–8.0 ppm), methyl group (δ 2.1–2.3 ppm), hydroxymethyl protons (δ 3.5–4.0 ppm), and amino protons (δ 1.5–2.0 ppm) .
 - 
¹³C NMR: Signals for the oxazole carbons (δ 140–160 ppm), methyl carbon (δ 20–25 ppm), and hydroxymethyl carbon (δ 60–65 ppm) .
 
Synthetic Methodologies
Cyclization Approaches
The synthesis of oxazole derivatives often involves cyclization reactions. For (2-Amino-5-methyl-oxazol-4-yl)-methanol, plausible routes include:
Hantzsch Oxazole Synthesis
A classic method for oxazole formation, utilizing α-halo ketones and amides. For this compound:
- 
Reactants:
- 
α-Chloroacetone (for methyl substitution)
 - 
Urea (for amino group introduction)
 - 
Glycolic acid (for hydroxymethyl side chain)
 
 - 
 - 
Conditions:
 
Cyanogen Bromide-Mediated Cyclization
Adapted from patent US3278382A , this method involves amino alcohols and cyanogen bromide:
- 
Reactants:
- 
2-Amino-1-(hydroxymethyl)-propanol
 - 
Cyanogen bromide (BrCN)
 
 - 
 - 
Procedure:
 
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantages | 
|---|---|---|---|
| Hantzsch Synthesis | 45–55 | ≥90% | Scalability, mild conditions | 
| Cyanogen Bromide | 60–70 | ≥95% | High regioselectivity | 
Physicochemical Properties
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume